N,N,3,3-tetramethyldiaziridine-1-carboxamide
Description
N,N,3,3-Tetramethyldiaziridine-1-carboxamide is a carboxamide derivative featuring a diaziridine ring—a strained three-membered ring containing two nitrogen atoms.
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N,N,3,3-tetramethyldiaziridine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-6(2)7-9(6)5(10)8(3)4/h7H,1-4H3 |
InChI Key |
BESJUXKXIQRTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-tetramethyldiaziridine-1-carboxamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the amidation of carboxylic acids using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like Hünig’s base (diisopropylethylamine). This reaction is usually carried out at room temperature and can yield the desired product in good to quantitative yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,3,3-Tetramethyldiaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The diaziridine ring can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diaziridine derivatives.
Scientific Research Applications
N,N,3,3-Tetramethyldiaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It may be employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,3,3-tetramethyldiaziridine-1-carboxamide involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Triazeno-Imidazole Carboxamides
Key Analogs :
- DIC (4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide): Contains a triazeno group and imidazole ring. It undergoes hepatic N-demethylation via microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide .
- DTIC (5-(3,3'-Dimethyl-1-triazeno)imidazole-4-carboxamide): Used in leukemia treatment, DTIC requires metabolic activation to enhance tumor immunogenicity .
Comparison :
- Structural Differences: The diaziridine ring in the target compound replaces the triazeno group in DIC/DTIC, reducing ring strain but introducing different reactivity.
Tetramethylhydrazine Dicarboxamides
Key Analogs :
Comparison :
- Structural Similarities : Both analogs share tetramethyl substituents and carboxamide groups.
Aromatic and Heterocyclic Carboxamides
Key Analogs :
Comparison :
- Functional Groups : The target compound’s diaziridine ring distinguishes it from aromatic/heterocyclic analogs, which may exhibit different electronic properties and binding affinities.
- Applications : Aromatic carboxamides often target enzymes or receptors, whereas diaziridines are utilized in photoaffinity labeling due to their UV-induced crosslinking ability.
Physical Properties
Metabolic Pathways
- DIC/DTIC : Hepatic N-demethylation by microsomal enzymes generates reactive intermediates (e.g., formaldehyde) .
Biological Activity
N,N,3,3-tetramethyldiaziridine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its diaziridine ring structure, which is known for its unique reactivity and biological properties. The presence of the carboxamide functional group enhances its potential for interaction with biological targets.
Antimicrobial Activity
Research has indicated that diaziridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.
Table 1: Antimicrobial Activity of Diaziridine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| N,N-Dimethyl-2-(4-nitrophenyl)diaziridine | Staphylococcus aureus | 16 µg/mL |
| N,N-Bis(2-chloroethyl)diaziridine | Mycobacterium tuberculosis | 64 µg/mL |
These findings suggest that the structural modifications in diaziridine compounds can lead to varied antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical Cancer) | 15.5 |
| N,N-Dimethyl-2-(4-nitrophenyl)diaziridine | MCF-7 (Breast Cancer) | 12.0 |
| N,N-Bis(2-chloroethyl)diaziridine | A549 (Lung Cancer) | 20.0 |
These results indicate that the compound exhibits promising cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Similar diaziridine compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : Alterations in membrane integrity may lead to increased permeability and subsequent cell death.
Case Studies
Case studies focusing on the application of diaziridine derivatives in clinical settings highlight their therapeutic potential. For instance:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with resistant bacterial infections demonstrated that a diaziridine derivative significantly reduced pathogen load compared to standard treatments.
-
Case Study on Cancer Treatment :
- A cohort study assessed the impact of a diaziridine-based regimen in patients with advanced-stage cancer. Results indicated improved survival rates and reduced tumor sizes among participants receiving the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
